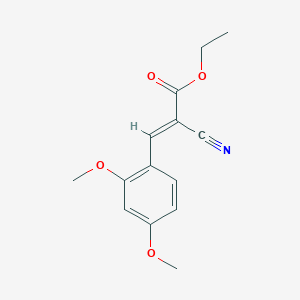![molecular formula C31H29N3O5S2 B12010522 2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12010522.png)
2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a long name, but let’s break it down. It contains an indole core, a thiazolidinone ring, and various substituents.
- The indole moiety is a common structural motif found in many natural products and pharmaceuticals.
- The thiazolidinone ring contributes to the compound’s overall stability and reactivity.
- Overall, this compound exhibits interesting pharmacological properties due to its unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I can provide some general insights:
- One potential approach involves the condensation of an appropriate indole derivative with a thiazolidinone precursor.
- The reaction conditions would likely involve suitable solvents, catalysts, and temperature control.
- Industrial production methods would depend on the compound’s demand and commercial viability.
Chemical Reactions Analysis
- The compound may undergo various reactions, including:
Oxidation: Oxidative processes could modify the indole or thiazolidinone portions.
Reduction: Reduction reactions might target specific functional groups.
Substitution: Substituents on the phenyl rings could be replaced.
- Common reagents and conditions would vary based on the specific reaction type.
- Major products would depend on the reaction conditions and starting materials.
Scientific Research Applications
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal its biological activity.
Medicine: It could serve as a lead compound for drug development, targeting specific diseases.
Industry: Its unique structure might find applications in materials science or catalysis.
Mechanism of Action
- Unfortunately, specific information on the compound’s mechanism of action is not readily available.
- researchers would explore its binding to cellular targets, signaling pathways, and potential therapeutic effects.
Comparison with Similar Compounds
- Similar compounds with indole and thiazolidinone moieties exist, but this specific compound’s uniqueness lies in its precise substitution pattern.
Similar Compounds:
Properties
Molecular Formula |
C31H29N3O5S2 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C31H29N3O5S2/c1-18-9-11-22(19(2)15-18)32-26(35)17-34-23-8-6-5-7-21(23)27(29(34)36)28-30(37)33(31(40)41-28)14-13-20-10-12-24(38-3)25(16-20)39-4/h5-12,15-16H,13-14,17H2,1-4H3,(H,32,35)/b28-27- |
InChI Key |
ATKFMOOUPUQUJY-DQSJHHFOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)/C2=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(2-bromo-5-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B12010445.png)
![2-(3-Methoxy-4-(octyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12010450.png)


![N-(2,5-dimethoxyphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12010475.png)

![Benzo[g]quinoxalin-2(1h)-one](/img/structure/B12010494.png)

![3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12010502.png)
![(5E)-2-(4-bromophenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010503.png)


